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Compound of Interest

Benzyltriphenylphosphonium
Compound Name:
chloride

Cat. No.: B094815

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the three-dimensional atomic arrangement within a molecule is
paramount in the fields of chemical research and pharmaceutical development. For ionic
compounds such as Benzyltriphenylphosphonium chloride, a comprehensive understanding
of its solid-state structure is crucial for predicting its physical and chemical properties, ensuring
purity, and understanding its behavior in various applications. This guide provides a
comparative overview of the primary experimental technique for solid-state structure
determination, X-ray crystallography, alongside alternative and complementary methods
including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and
computational modeling.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the X-ray crystal
structure determination of Benzyltriphenylphosphonium chloride and compare the type of
information provided by other analytical techniques.

Table 1: Crystallographic Data for Benzyltriphenylphosphonium Chloride Monohydrate[1]
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Parameter

Value

Chemical Formula

C2sH22P*-Cl—-H20

Molecular Weight 406.86 g/mol
Crystal System Monoclinic
Space Group P2i/c

a 9.7368 (8) A

b 19.7474 (17) A
C 11.4170 (9) A
B 109.728 (9)°
Volume 2066.4 (3) As
z 4

Temperature 100 K
Radiation Mo Ka (A = 0.71073 A)

Table 2: Selected Bond Distances and Angles for Benzyltriphenylphosphonium Chloride

Monohydrate[1]
Bond Distance (A) Angle Degree (°)
108.56(12) -
P-C 1.792(2) - 1.800(3) C-P-C
110.51(11)

Table 3: Comparison of Structural Analysis Techniques
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Technique

Type of Information
Provided

Advantages

Limitations

Single-Crystal X-ray
Diffraction

Precise 3D atomic
coordinates, bond
lengths, bond angles,
crystal packing, and
absolute

configuration.

Provides a definitive
and highly detailed

molecular structure.

Requires a suitable
single crystal, which
can be challenging to

grow.

NMR Spectroscopy
(Solid-State)

Information about the
local chemical
environment of nuclei
(e.g., H, 3C, 31p),
internuclear distances,
and molecular
dynamics in the solid

state.

Can be used on
powdered samples;
sensitive to
polymorphism and

disorder.

Does not provide a
complete 3D structure
on its own; often used
with computational

methods.

NMR Spectroscopy
(Solution)

Information about the
molecular structure
and connectivity in
solution; confirmation
of the presence of

functional groups.

High-resolution data,
relatively fast and

routine.

Provides an average
structure in solution,
not the solid-state

packing.

Mass Spectrometry

Molecular weight and
elemental composition
(high-resolution MS);
structural information
from fragmentation
patterns (MS/MS).

High sensitivity,
requires very small

sample amounts.

Does not provide
information on the 3D
arrangement of atoms

in the solid state.

Computational
(Crystal Structure
Prediction)

Theoretical prediction
of possible crystal
structures and their

relative stabilities.

Can guide
experimental
polymorph screens
and rationalize

observed structures.

Predictions need
experimental
validation; accuracy
depends on the

computational model.

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Table 4: NMR Spectroscopic Data for Benzyltriphenylphosphonium Chloride (in CDCls)

Multiplicity and Coupling

Nucleus Chemical Shift (8) / ppm
Constant (J)
1H NMR[2][3] 7.45, 6.97, 6.85 m (aromatic protons)
2.28 d, J = 14 Hz (CH2)
13C{1H} NMR[4] 134.5 s
133.8 d,J=9Hz
131.0 d,J=5Hz
129.6 d,J=12Hz
128.3 S
127.8 S
127.0 d,J=8Hz
117.4 d,J=85Hz
30.2 d,J=47Hz
31P{1H} NMR[5][6] 23.8 s

Experimental Protocols
Single-Crystal X-ray Diffraction

The determination of the crystal structure of benzyltriphenylphosphonium chloride
monohydrate involved the following key steps[1]:

o Crystal Growth: Colorless crystals were obtained by the slow evaporation of a methanolic
solution of the compound at room temperature.

o Data Collection: A suitable single crystal was mounted on an Agilent SuperNova dual-source
diffractometer equipped with an Atlas detector. The crystal was kept at a constant
temperature of 100 K during data collection. Diffraction data were collected using
molybdenum (Mo) Ka radiation (A = 0.71073 A).
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 Structure Solution and Refinement: The structure was solved using direct methods and
refined by full-matrix least-squares on F2. The positions of hydrogen atoms on the water
molecule were located from a difference Fourier map, while other hydrogen atoms were
placed in calculated positions.

NMR Spectroscopy

Solution-State NMR

A sample of benzyltriphenylphosphonium chloride was dissolved in deuterated chloroform
(CDCIs) for 1H, 13C, and 3P NMR analysis.

e 1H NMR: Spectra were recorded on a 300 MHz spectrometer. Chemical shifts are reported in
ppm relative to tetramethylsilane (TMS).

e 13C NMR: Proton-decoupled 3C NMR spectra were acquired on a 75 MHz spectrometer.

e 31p NMR: Proton-decoupled 3P NMR spectra were obtained at 121 MHz, with 85%
phosphoric acid used as an external standard[5].

Solid-State NMR (General Protocol for Phosphonium Salts)

While specific solid-state NMR data for benzyltriphenylphosphonium chloride is not detailed
in the provided search results, a general experimental approach would involve:

o Sample Preparation: The crystalline powder of the compound is packed into a zirconia rotor.

o Data Acquisition: The rotor is spun at a high speed (magic-angle spinning, MAS) in a solid-
state NMR spectrometer. 3P MAS NMR spectra are acquired with high-power proton
decoupling to remove tH-13P dipolar couplings and enhance resolution. Cross-polarization
(CP) techniques can be used to enhance the signal of low-abundance nuclei like 13C.

o Data Analysis: The chemical shifts and spinning sideband patterns are analyzed to provide
information about the local environment of the phosphorus and carbon atoms in the crystal
lattice.

Mass Spectrometry (General Protocol for Organic Salts)
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Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent
(e.g., methanol, acetonitrile). For electrospray ionization (ESI), it is crucial to minimize the
concentration of non-volatile salts in the sample, as they can interfere with ionization[7].

lonization: The sample solution is introduced into the mass spectrometer, and ions are
generated using an appropriate ionization technique, such as ESI.

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For
benzyltriphenylphosphonium chloride, the primary ion observed would be the
benzyltriphenylphosphonium cation [C25H22P]*.

Tandem MS (MS/MS): To obtain structural information, the parent ion of interest is selected
and subjected to collision-induced dissociation (CID) to generate fragment ions, which are
then mass-analyzed.

Computational Crystal Structure Prediction (CSP)

Molecular Model Generation: A 3D model of the benzyltriphenylphosphonium cation and the
chloride anion is generated.

Crystal Packing Search: A systematic search for possible crystal packing arrangements is
performed using specialized software. This involves exploring different space groups and
unit cell parameters.

Energy Minimization: The energies of the generated hypothetical crystal structures are
calculated and minimized using force fields or quantum mechanical methods (like Density
Functional Theory, DFT).

Ranking and Analysis: The predicted crystal structures are ranked based on their calculated
lattice energies. The low-energy structures are then compared with experimental data (if
available) to identify the most likely polymorphs.

Visualizations
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Caption: Experimental workflow for single-crystal X-ray diffraction.
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Caption: Comparison of structural analysis methods for organic salts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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